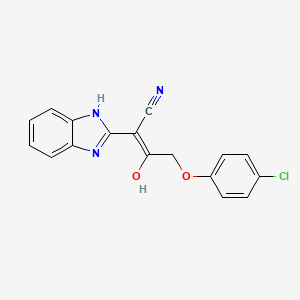
(2Z)-2-(1H-benzimidazol-2-yl)-4-(4-chlorophenoxy)-3-hydroxybut-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(1H-benzimidazol-2-yl)-4-(4-chlorophenoxy)-3-hydroxybut-2-enenitrile is a complex organic compound that features a benzimidazole ring, a chlorophenoxy group, and a hydroxybutenenitrile moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-4-(4-chlorophenoxy)-3-hydroxybut-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the chlorophenoxy group: This step may involve nucleophilic substitution reactions where a chlorophenol reacts with an appropriate electrophile.
Formation of the hydroxybutenenitrile moiety: This could involve aldol condensation followed by cyanation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds with benzimidazole rings are often used as ligands in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology and Medicine
Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.
Anticancer Agents: Some derivatives have shown potential in inhibiting cancer cell growth.
Industry
Agriculture: Potential use as herbicides or fungicides.
Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-4-(4-chlorophenoxy)-3-hydroxybut-2-enenitrile would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes or receptors, inhibiting their function. The chlorophenoxy group might enhance binding affinity or selectivity, while the hydroxybutenenitrile moiety could influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-2-(1H-benzimidazol-2-yl)-4-(4-fluorophenoxy)-3-hydroxybut-2-enenitrile
- (2Z)-2-(1H-benzimidazol-2-yl)-4-(4-bromophenoxy)-3-hydroxybut-2-enenitrile
Uniqueness
- Chlorophenoxy Group : The presence of a chlorine atom can significantly affect the compound’s reactivity and biological activity compared to its fluorine or bromine analogs.
- Hydroxybutenenitrile Moiety : This functional group can provide unique chemical properties, such as increased polarity and potential for hydrogen bonding.
Propiedades
Fórmula molecular |
C17H12ClN3O2 |
|---|---|
Peso molecular |
325.7 g/mol |
Nombre IUPAC |
(Z)-2-(1H-benzimidazol-2-yl)-4-(4-chlorophenoxy)-3-hydroxybut-2-enenitrile |
InChI |
InChI=1S/C17H12ClN3O2/c18-11-5-7-12(8-6-11)23-10-16(22)13(9-19)17-20-14-3-1-2-4-15(14)21-17/h1-8,22H,10H2,(H,20,21)/b16-13- |
Clave InChI |
PEMUGHJIHGUASW-SSZFMOIBSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=N2)/C(=C(/COC3=CC=C(C=C3)Cl)\O)/C#N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C(=C(COC3=CC=C(C=C3)Cl)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1Z)-1-(2-Hydroxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11674176.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11674187.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[2-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11674188.png)
![2-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11674190.png)
![5-({3-[6-Nitro-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL]benzoyl}amino)isophthalic acid](/img/structure/B11674198.png)
![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-nitrobenzamide](/img/structure/B11674199.png)
![4-{[3-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B11674207.png)
![4-{(E)-[({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11674214.png)

![2-(Dimethylamino)-6,7-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B11674230.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11674234.png)
![(4Z)-1-(3-chlorophenyl)-4-[(2-hydroxynaphthalen-1-yl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11674247.png)
![2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11674254.png)
